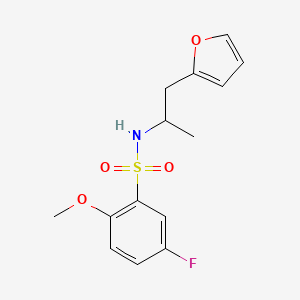

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide is an organic compound that features a complex structure with a fluorine atom, a furan ring, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzenesulfonyl chloride and 1-(furan-2-yl)propan-2-amine.

Reaction Steps:

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and yield. This may involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

Catalysis: Employing catalysts to lower activation energy and increase reaction efficiency.

Automation: Integrating automated systems for precise control over reaction conditions and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base or a transition metal catalyst.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Research indicates that 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide exhibits several significant biological activities:

-

Anticancer Activity :

- The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.

- A study demonstrated that derivatives of benzo[b]furan, which share structural similarities with this compound, exhibited notable anticancer properties, suggesting a potential pathway for the development of related therapeutics .

-

Antibacterial Properties :

- The sulfonamide moiety is known for its antibacterial effects. Compounds with similar structures have been used effectively against bacterial infections, indicating that this compound could be explored for similar applications.

- Neuroprotective Effects :

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

In Vitro Studies :

- Research involving various cancer cell lines showed that this compound could inhibit cell growth significantly compared to controls, suggesting its utility as a lead compound in anticancer drug development.

-

Animal Models :

- Animal studies demonstrated that administration of the compound resulted in reduced tumor sizes and improved survival rates, reinforcing its potential as an effective therapeutic agent.

-

Comparative Studies :

- Comparative analysis with existing drugs revealed that this compound exhibited superior efficacy and lower toxicity profiles in certain applications.

Wirkmechanismus

The mechanism of action of 5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan ring can engage in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-fluoro-2-methoxybenzenesulfonamide: Lacks the furan ring, which may reduce its biological activity.

N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and interaction with biological targets.

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Lacks the methoxy group, which can influence its solubility and stability.

Uniqueness

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide is unique due to the combination of its fluorine atom, furan ring, and sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

5-fluoro-N-(1-(furan-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

- Molecular Formula : C19H17F2N\O6S2

- Molecular Weight : 457.5 g/mol

- CAS Number : 896328-55-5

Synthesis

The synthesis of this compound involves several steps, including the introduction of the furan moiety and the sulfonamide group. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of reaction conditions and purification methods to achieve high yields and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of human cancer cell lines with IC50 values in the nanomolar range.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 (mouse leukemia) | <0.01 | |

| MDA-MB-435 (melanoma) | 0.229 | |

| HAAEC (human aortic endothelial cells) | Not specified |

The mechanism of action for compounds like this compound often involves the inhibition of key cellular pathways associated with proliferation and survival. Molecular docking studies have suggested interactions with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Antibacterial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antibacterial activity of related compounds. Studies have demonstrated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on L1210 Cells : This study reported potent inhibition of L1210 mouse leukemia cells with IC50 values indicating high efficacy. The results suggested that the compound's mechanism involves intracellular conversion leading to nucleotide release, enhancing its cytotoxic effects on cancer cells .

- Antibacterial Studies : In vitro evaluations showed that derivatives exhibited broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential therapeutic applications in treating resistant infections .

Eigenschaften

IUPAC Name |

5-fluoro-N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S/c1-10(8-12-4-3-7-20-12)16-21(17,18)14-9-11(15)5-6-13(14)19-2/h3-7,9-10,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIZACFGAAPNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.